1-Bromo-4-(tert-butoxi)benceno

Descripción general

Descripción

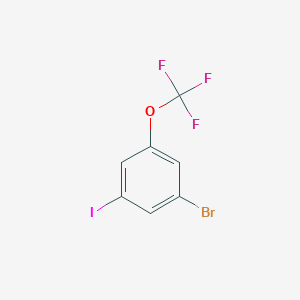

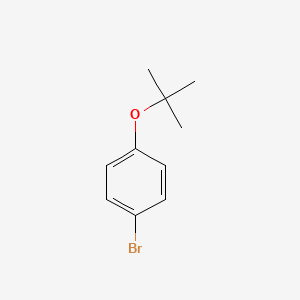

1-Bromo-4-(tert-butoxy)benzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Bromo-4-(tert-butoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-(tert-butoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(tert-butoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de β-Metoxitirosina

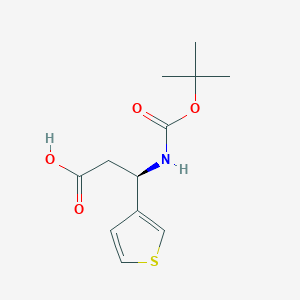

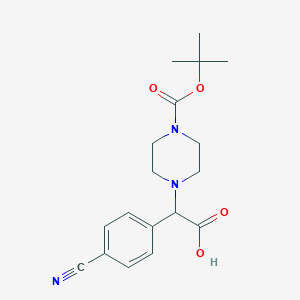

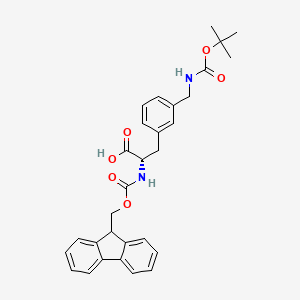

1-Bromo-4-(tert-butoxi)benceno: se utiliza en la síntesis estereoselectiva de cuatro isómeros estereoisómeros de β-Metoxitirosina . Este compuesto es un componente significativo de la callipeltina A, que es un péptido con posibles actividades biológicas. La capacidad de sintetizar estos isómeros estereoisómeros es crucial para el estudio de su función en los sistemas biológicos y para el desarrollo de productos farmacéuticos.

Bloque de Construcción de la Síntesis Orgánica

El compuesto sirve como un bloque de construcción versátil en la síntesis orgánica . Sus grupos bromo y butoxi lo convierten en un candidato adecuado para una mayor funcionalización a través de varias reacciones orgánicas, como el acoplamiento de Suzuki, que se utiliza para formar enlaces carbono-carbono.

Reacciones de Intercambio de Litio-Bromuro

Se somete a reacciones de intercambio de litio-bromuro con n-butillitio y tert-butillitio a 0 °C en varios disolventes . Esta reacción es fundamental en la preparación de compuestos organolíticos, que son intermediarios fundamentales en la síntesis de moléculas orgánicas complejas.

Desarrollo de Ácidos Borónicos

This compound: se utiliza en la síntesis de ácido 4-tert-butil-fenilborónico . Los ácidos fenilborónicos son esenciales en varias reacciones de acoplamiento cruzado y también se utilizan en la detección de azúcares y aminoácidos.

Síntesis de Análogos de Cannabinoides

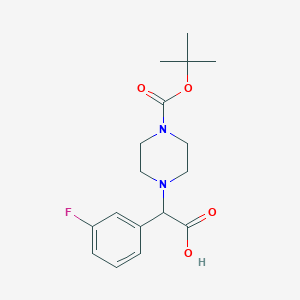

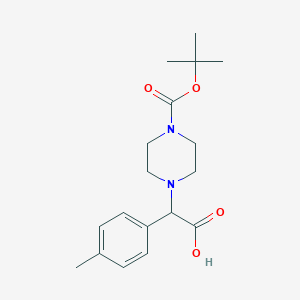

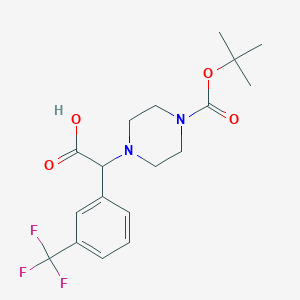

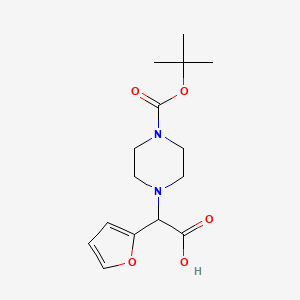

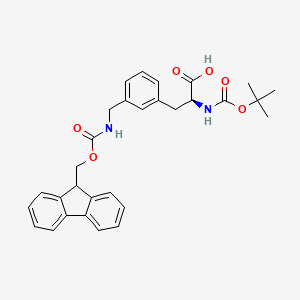

El compuesto es instrumental en la síntesis de análogos 1-desoxi de CP-47,497 y CP-55,940 . Estos son análogos de cannabinoides, que tienen potencial terapéutico y son de interés por sus efectos en el sistema nervioso central.

Farmacocinética y Desarrollo de Medicamentos

Las propiedades fisicoquímicas de This compound, como su lipofilia y refracción molar, son valiosas en el estudio de la farmacocinética . Estas propiedades influyen en la absorción, distribución, metabolismo y excreción (ADME) de posibles candidatos a fármacos.

Seguridad y Manejo en Laboratorios de Investigación

Comprender el perfil de seguridad de This compound es crucial para su manipulación en laboratorios de investigación. Requiere almacenamiento lejos de agentes oxidantes y en un lugar fresco, seco y bien ventilado . El conocimiento de su punto de inflamación y reactividad ayuda a mantener un entorno seguro para su uso en diversas aplicaciones.

Mecanismo De Acción

Target of Action

1-Bromo-4-(tert-butoxy)benzene is a biochemical reagent . It is primarily used in the synthesis of other compounds, such as 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . Therefore, its primary targets are the molecules it reacts with during these synthesis processes.

Mode of Action

The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in the synthesis of the aforementioned compounds.

Result of Action

The primary result of the action of 1-Bromo-4-(tert-butoxy)benzene is the synthesis of other compounds. For example, it is used in the synthesis of 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . The effects of these compounds at the molecular and cellular level would depend on their specific structures and functions.

Action Environment

The action of 1-Bromo-4-(tert-butoxy)benzene is influenced by various environmental factors. For instance, the lithium-bromide exchange reactions it undergoes with n-butyllithium and tert-butyllithium occur at 0°C . Therefore, temperature is a key environmental factor influencing its action. Additionally, the choice of solvent can also impact the efficiency and outcome of the reactions .

Safety and Hazards

1-Bromo-4-(tert-butoxy)benzene is classified as a skin irritant and serious eye irritant . The safety data sheet advises against food, drug, pesticide, or biocidal product use . It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377221 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60876-70-2 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(tert-butoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.